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Compound of Interest

Compound Name: Vicagrel

Cat. No.: B1682211

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicagrel is a novel antiplatelet agent and a structural analog of clopidogrel, designed to
overcome the limitations of its predecessor, notably the issue of "clopidogrel resistance”
associated with genetic variations in the CYP2C19 enzyme. As a prodrug, Vicagrel undergoes
a more efficient and reliable metabolic activation to its active form. This technical guide
provides a comprehensive overview of the chemical structure of Vicagrel and a detailed
exposition of its synthesis pathway, including experimental protocols for the key reaction steps.
Quantitative data are presented in structured tables, and the synthesis and metabolic pathways
are visualized using diagrams to facilitate a deeper understanding for researchers and
professionals in the field of drug development.

Chemical Structure of Vicagrel

Vicagrel, chemically known as methyl (2S)-2-(2-acetoxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-
yl)-2-(2-chlorophenyl)acetate, is a thienopyridine derivative.[1][2] Its molecular structure is
characterized by a tetrahydrothienopyridine core, a 2-chlorophenyl group, and a methyl acetate
moiety, with an additional acetoxy group on the thiophene ring, which is crucial for its distinct
metabolic activation pathway.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1682211?utm_src=pdf-interest
https://www.benchchem.com/product/b1682211?utm_src=pdf-body
https://www.benchchem.com/product/b1682211?utm_src=pdf-body
https://www.benchchem.com/product/b1682211?utm_src=pdf-body
https://www.benchchem.com/product/b1682211?utm_src=pdf-body
https://www.benchchem.com/product/b1682211?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22428882/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00643/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Identifier Value

methyl (2S)-2-(2-acetoxy-6,7-dihydro-4H-
IUPAC Name thieno[3,2-c]pyridin-5-yl)-2-(2-
chlorophenyl)acetate[1][2]

CAS Number 1314081-53-2[1][3]
Molecular Formula C18H18CINO4S[1]
Molecular Weight 379.86 g/mol [1][3]
O=C(0OC)C(C1=CC=CC=C1CI)N2CCC3=C(C=C
SMILES
(OC(C)=0)Ss3)C2[1]
InChl Key GNHHCBSBCDGWND-KRWDZBQOSA-N[2]

Metabolic Activation Pathway

Vicagrel is a prodrug that requires metabolic activation to exert its antiplatelet effects. Unlike
clopidogrel, which relies on the polymorphic cytochrome P450 enzyme CYP2C19 for its initial
activation step, Vicagrel is primarily hydrolyzed by carboxylesterase-2 (CES2) and
arylacetamide deacetylase (AADAC) in the intestine.[4][5] This initial hydrolysis yields 2-oxo-
clopidogrel, the same active intermediate as clopidogrel. Subsequently, 2-oxo-clopidogrel is
converted to its active thiol metabolite, H4, by various CYP450 enzymes.[4][5] This metabolic
pathway bypasses the rate-limiting and variable step dependent on CYP2C19, leading to a
more predictable and efficient generation of the active metabolite.

Hydrolysis (CES2, AADAC) Oxidation (CYP450s)
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Metabolic activation pathway of Vicagrel.

Synthesis Pathway of Vicagrel
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The synthesis of Vicagrel is a multi-step process that involves the formation of a racemic
intermediate, followed by chiral resolution to isolate the desired (S)-enantiomer, and a final
acetylation step. The key steps are outlined below, based on information from patent literature.

Overall Synthesis Scheme
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Overall synthesis pathway of Vicagrel.

Experimental Protocols

The following protocols are detailed descriptions of the key experimental steps in the synthesis
of Vicagrel.

Step 1: Synthesis of Racemic methyl 2-(2-oxo0-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-
chlorophenyl)acetate (Racemic Formula IV Compound)

o Methodology: This step involves the reaction of a racemic a-haloester (Formula Il) with
4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one (Formula Ill) in the presence of a base.

o Experimental Protocol: A detailed protocol is not publicly available. However, a
representative procedure would involve dissolving the Formula Ill compound and a suitable
base (e.g., an inorganic carbonate or an organic amine) in an appropriate aprotic solvent.
The racemic a-haloester (Formula Il) would then be added, and the reaction mixture would
be stirred at a controlled temperature until the reaction is complete. The product would then
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be isolated through extraction and purified, likely by column chromatography. A Chinese
patent describes a similar reaction yielding 68%.

Step 2: Chiral Resolution of Racemic Formula IV Compound to obtain (2S)-2-(2-oxo-7,7a-
dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)-2-(2-chlorophenyl)acetate (Formula V Compound)

» Methodology: The separation of the enantiomers is achieved by forming diastereomeric salts
with a chiral resolving agent, followed by fractional crystallization.

o Experimental Protocol:

o

Dissolve the racemic Formula IV compound in a suitable solvent such as acetone.

o Add a solution of a chiral acid, for example, L-(-)-camphorsulfonic acid, in the same
solvent.

o Heat the mixture to reflux, then allow it to cool to room temperature to induce
crystallization of the desired diastereomeric salt.

o lIsolate the crystals by filtration.

o The free base of the (2S)-enantiomer (Formula V) can be obtained by treating the
diastereomeric salt with a base (e.g., sodium bicarbonate solution) and extracting with an
organic solvent.

Step 3: Acetylation of Formula V Compound to Yield Vicagrel

o Methodology: The final step is the acetylation of the hydroxyl group on the thiophene ring of
the resolved (2S)-enantiomer.

o Experimental Protocol:

[e]

Dissolve the Formula V compound in a suitable aprotic solvent.

o

In the presence of a base (e.g., an organic amine like triethylamine or pyridine), add an
acetylating agent such as acetic anhydride or acetyl chloride.

o

Stir the reaction mixture at a controlled temperature until the reaction is complete.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1682211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

o The reaction is then quenched, and the product, Vicagrel, is isolated by extraction and
purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of Vicagrel. It
is important to note that detailed, publicly available experimental data with precise yields for
each step are limited.

Reactant Reagents Condition ] . Referenc
Step Yield Purity/ee
ISolvents s e
Racemic Base,
) CN103664
1 Formula ll,  Aprotic - ~68% -
990A
Formula 11l Solvent
L-(-)- >99% ee
] Reflux,
Racemic camphorsu o (after CN103664
2 ] ] Crystallizati o
Formula IV  [fonic acid, optimizatio 990A
on
Acetone n)
Acetic
Anhydride/
_ CN103664
3 Formula V Acetyl - High
990A
Chloride,
Base

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the chiral resolution step,
which is a critical part of the synthesis.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1682211?utm_src=pdf-body
https://www.benchchem.com/product/b1682211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: Racemic Formula IV

[Dissolve in Acetonej

[Add L-(-)-camphorsulfonic acid]

in Acetone

Heat to Reflux

[Cool to Room Temperaturej

Crystallization of
Diastereomeric Salt

[Filter to Isolate Crystals]

Treat with Base
(e.g., NaHCO?3)

[Extract with Organic Solvena

Isolate (2S)-enantiomer
(Formula V)

End: Purified Formula V

Click to download full resolution via product page

Experimental workflow for the chiral resolution of the racemic intermediate.
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Conclusion

Vicagrel represents a significant advancement in antiplatelet therapy, offering a potentially
more reliable and effective treatment option compared to clopidogrel. Its unique metabolic
activation pathway, which bypasses the polymorphic CYP2C19 enzyme, is a key feature of its
design. The synthesis of Vicagrel, while involving a multi-step process including a critical chiral
resolution, is achievable through established organic chemistry methodologies. This guide
provides a foundational understanding of the chemical properties and synthesis of Vicagrel,
which can serve as a valuable resource for researchers and professionals in the
pharmaceutical sciences. Further research and publication of detailed experimental procedures
will undoubtedly contribute to the broader scientific community's ability to explore and innovate
in this important therapeutic area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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